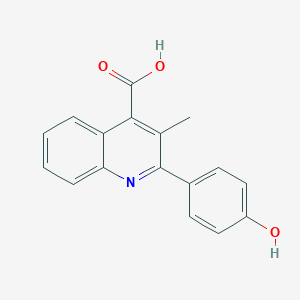

2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds structurally related to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid, involves complex reactions. For instance, the preparation of 3-hydroxy-2-phenyl-4(1H)-quinolinones, which share a core structure with our compound of interest, is achieved through the reaction of 2-aminoterephthalic acid with substituted alpha-bromoacetophenones, followed by cyclization in polyphosphoric acid (Soural et al., 2006). Another related synthesis pathway involves the reaction of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to various quinoline derivatives through a series of bromination, hydrolysis, and decarboxylation steps (Klásek et al., 2003).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, closely related to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid, has been extensively studied. Techniques such as mass spectral analysis, semi-preparative high-performance liquid chromatography (HPLC), and NMR spectroscopy are employed to confirm the structures of these compounds. For example, the structure of N-hydroxy-IQ, a mutagenic metabolite of IQ, was confirmed through derivatization and mass spectral analysis, along with HPLC methods (Snyderwine et al., 1987).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study by Agui et al. (1977) explored the synthesis of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, including compounds structurally similar to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid. These compounds exhibited promising antimicrobial properties, particularly against gram-negative microorganisms and Staphylococcus aureus (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).

Antitubercular Properties

Ukrainets et al. (2006) synthesized variants of halo-substituted 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acids, evaluating their antitubercular activity. Their findings highlight the potential use of these compounds, including those structurally related to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid, in combating tuberculosis (Ukrainets, Sidorenko, Petrushova, & Gorokhova, 2006).

Oligoamide Foldamers for Structural Studies

Jiang et al. (2003) designed and synthesized oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, which share structural similarities with 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid. These compounds were studied for their helical structures, useful in understanding molecular interactions and design principles in chemistry (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).

Photophysical Studies of Fluorophores

Padalkar and Sekar (2014) conducted a study on azole-quinoline-based fluorophores, which included 7-Hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, a compound analogous to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid. This research provides insights into the photophysical properties of such compounds, which are significant for applications in material sciences and biochemistry (Padalkar & Sekar, 2014).

Anti-Cancer Applications

Chen and Dexter (1992) studied a substituted 4-quinolinecarboxylic acid (2-(4-cyclohexylphenyl)-6-fluoro-3-methyl-4-quinolinecarboxylic acid) for its anti-cancer properties. The compound's structural relation to 2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid suggests potential applications in cancer research and treatment (Chen & Dexter, 1992).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions1121314.

Zukünftige Richtungen

The future directions for research on this compound could include exploring its potential uses in pharmaceuticals, its environmental impact, and its behavior under various chemical and physical conditions15.

Please note that this information is based on related compounds and general chemical principles. The exact properties and characteristics of “2-(4-Hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid” may differ. Always consult with a qualified professional or refer to the primary literature for specific information.

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-15(17(20)21)13-4-2-3-5-14(13)18-16(10)11-6-8-12(19)9-7-11/h2-9,19H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOWIELPRZDONS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420732 |

Source

|

| Record name | 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid | |

CAS RN |

107419-49-8 |

Source

|

| Record name | 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(5,8,13,14-tetrahydro-5,8,14-trioxonaphth[2,3-c]acridin-6-yl)benzamide](/img/structure/B11589.png)

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)